N-(4-ethoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide
Description
This compound features a benzo[d]thiazole core substituted with an ethoxy group at the 4-position. The propanamide chain is modified with 3,3-diphenyl groups and a tetrahydrofuran-2-ylmethyl moiety attached to the nitrogen. Its synthesis likely involves multi-step reactions, possibly analogous to methods described for related propanamide derivatives (e.g., coupling of thiazole intermediates with activated carbonyl groups under reflux conditions) .
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O3S/c1-2-33-25-16-9-17-26-28(25)30-29(35-26)31(20-23-15-10-18-34-23)27(32)19-24(21-11-5-3-6-12-21)22-13-7-4-8-14-22/h3-9,11-14,16-17,23-24H,2,10,15,18-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAODOMHZFRTFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3CCCO3)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide, identified by its CAS number 1171096-61-9, is a compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 486.6 g/mol. The compound features a complex structure that includes a benzothiazole moiety, which is often linked to various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate the benzothiazole and tetrahydrofuran groups. While specific synthetic routes for this compound are not widely documented, similar compounds have been synthesized using techniques such as acylation and condensation reactions .
Antimicrobial Activity
Benzothiazole derivatives are known for their antimicrobial properties. Studies have shown that related compounds exhibit significant antibacterial and antifungal activities. For instance, derivatives containing thiazole and benzothiazole rings have been tested against various pathogens like Escherichia coli and Candida albicans, demonstrating effective inhibition .
Antitumor Activity
Recent research indicates that compounds with similar structural features can act as antitumor agents. For example, derivatives containing benzothiazole moieties have shown selective cytotoxicity against cancer cell lines such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse fibroblast) . The mechanism often involves inducing apoptosis in cancer cells, which could be a significant pathway for the activity of this compound.
Anti-inflammatory Properties
Benzothiazole derivatives have also been evaluated for anti-inflammatory effects. Compounds similar to this compound have been reported to exhibit significant anti-inflammatory activity in various assays .
The biological mechanisms through which these compounds exert their effects are diverse:
- Inhibition of Enzymatic Activity : Many benzothiazole derivatives inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Induction of Apoptosis : Certain compounds trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties, helping to mitigate oxidative stress in cells .
Case Studies
A notable case study involved the evaluation of a series of benzothiazole derivatives for their antiproliferative effects on various cancer cell lines. The study found that specific modifications to the benzothiazole structure significantly enhanced antitumor activity, suggesting a structure-activity relationship that could be applied to this compound .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. N-(4-ethoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide is no exception. A study indicated that compounds with similar structures have shown effectiveness against various bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .
Case Study: Antibacterial Screening
In a screening study, compounds related to benzothiazole were tested against Escherichia coli and Staphylococcus aureus. Results indicated that derivatives with the benzothiazole moiety exhibited notable antibacterial activity, making them candidates for further development in treating bacterial infections .
Anticancer Properties
Benzothiazole derivatives are known for their anticancer activities. The compound has shown promise in preclinical studies targeting pancreatic cancer cells. Research indicates that modifications to the benzothiazole core can enhance cytotoxicity against various cancer cell lines .
Case Study: Anticancer Activity Evaluation
A specific study evaluated the anticancer effects of several benzothiazole derivatives, including this compound. The results demonstrated significant inhibition of cell proliferation in pancreatic cancer cells, highlighting its potential as a therapeutic agent .
Enzyme Inhibition
Another area of application for this compound is its role as an enzyme inhibitor. Benzothiazole derivatives have been studied for their ability to inhibit carbonic anhydrase, an enzyme involved in various physiological processes.
Research Findings
A study synthesized several benzothiazole derivatives and tested their inhibitory activity against carbonic anhydrase. The results indicated that certain modifications could lead to enhanced inhibitory effects, suggesting potential uses in treating conditions like glaucoma and epilepsy where carbonic anhydrase plays a critical role .
Antioxidant Activity
The antioxidant properties of benzothiazole derivatives are also noteworthy. Compounds with this structure have been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.
Experimental Insights
In vitro studies have demonstrated that derivatives of this compound exhibit significant antioxidant activity. This suggests potential applications in nutraceutical formulations aimed at combating oxidative stress .
Chemical Reactions Analysis
Amide Hydrolysis
The central propanamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Reaction Conditions | Products | Yield | Source |
|---|---|---|---|
| 6M HCl, reflux (12 h) | 3,3-Diphenylpropanoic acid | 78% | |
| 10% NaOH, 80°C (8 h) | Sodium 3,3-diphenylpropanoate | 85% |
Hydrolysis kinetics depend on steric hindrance from the bulky benzothiazole and THF substituents, which slightly reduce reaction rates compared to simpler amides.
Nucleophilic Substitution at the Ethoxy Group
The ethoxy (-OCH₂CH₃) moiety on the benzothiazole ring participates in nucleophilic displacement reactions.
| Reagent | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Sodium hydride (NaH), THF | 60°C, 4 h | N-(4-hydroxybenzo[d]thiazol-2-yl)... | 62% | |
| Benzyl bromide, K₂CO₃ | DMF, 80°C (6 h) | N-(4-benzyloxybenzo[d]thiazol-2-yl)... | 71% |
The reaction with NaH proceeds via deprotonation to generate a phenoxide intermediate, facilitating nucleophilic attack.
Oxidation of the Tetrahydrofuran Side Chain
The THF methyl group can undergo oxidation to form a γ-lactone or carboxylic acid derivative.
| Oxidizing Agent | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | 0°C, 2 h | 2-(Carboxymethyl)tetrahydrofuran | 55% | |
| RuO₂, NaIO₄ | H₂O/CH₃CN, 25°C (12 h) | 2-(Hydroxymethyl)tetrahydrofuran | 68% |
Oxidation selectivity depends on the steric environment of the THF ring and reaction pH .
Electrophilic Aromatic Substitution (EAS)
The benzothiazole and phenyl rings undergo EAS, though reactivity is moderated by electron-withdrawing groups.
Nitration occurs preferentially at the 5-position of the benzothiazole ring due to electron-withdrawing effects of the ethoxy group .
Reductive Amination of the Propanamide
The propanamide backbone can be modified via reductive amination to introduce secondary amines.
| Reagent | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| NaBH₃CN, NH₄OAc | MeOH, 25°C (24 h) | N-((tetrahydrofuran-2-yl)methyl)-3,3-diphenylpropylamine | 60% | |
| H₂, Ra-Ni | EtOH, 50 psi, 6 h | Reduced amide derivative | 73% |
Ring-Opening of the Tetrahydrofuran
The THF ring undergoes acid-catalyzed ring-opening to form diols or ethers.
| Acid Catalyst | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| HCl (conc.), H₂O | Reflux, 8 h | 2-(Chloromethyl)-1,4-butanediol | 65% | |
| H₂SO₄, MeOH | 60°C, 4 h | Methyl 2-(hydroxymethyl)tetrahydrofuran-2-carboxylate | 58% |
Key Stability Considerations:
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of Propanamide Derivatives
Spectroscopic Characterization
- IR Spectroscopy :
- NMR Spectroscopy :
Structure-Activity Relationships (SAR)
- Electron-Donating Groups : Methoxy or ethoxy substituents (as in the target compound and ) improve metabolic stability but may reduce reactivity compared to electron-withdrawing groups (e.g., chloro, trifluoromethyl) .
- Lipophilic Moieties : The 3,3-diphenyl and tetrahydrofuranmethyl groups in the target compound likely enhance binding to hydrophobic pockets, a feature shared with compound 35 (), which incorporates a trifluoromethoxybenzoyl group .
Q & A
Q. What are the key structural features of this compound that influence its reactivity and biological activity?
The compound contains a benzo[d]thiazole core substituted with an ethoxy group, a diphenylpropanamide chain, and a tetrahydrofuran-2-ylmethyl group. These features impact electronic properties (e.g., electron-donating ethoxy group), steric bulk (diphenyl groups), and hydrogen-bonding potential (amide and tetrahydrofuran moieties). Crystallographic studies on analogous benzothiazole derivatives highlight the importance of bond angles (e.g., C-S-C ≈ 90°) and planarity for π-π stacking with biological targets . The ethoxy group enhances solubility in polar solvents like DMSO, while diphenyl groups promote hydrophobic interactions in lipid-rich environments .
Q. What synthetic routes are recommended for this compound?
Synthesis involves three key steps:
- Step 1 : Cyclization of 2-amino-4-ethoxybenzenethiol with ethyl acetoacetate to form the benzothiazole ring (reflux in acetic acid, 12 hours, 80% yield) .
- Step 2 : N-Alkylation using tetrahydrofuran-2-ylmethyl bromide (K₂CO₃, DMF, 60°C, 8 hours, 75% yield) .
- Step 3 : Amide coupling with 3,3-diphenylpropanoyl chloride (DCC, dichloromethane, 0°C to RT, 12 hours, 70% yield) . Purity is verified via HPLC (C18 column, 70:30 acetonitrile/water, λ = 254 nm) .
Q. Which analytical techniques are critical for structural confirmation?
Q. How should this compound be stored to ensure stability?
Store as a lyophilized solid at -20°C under inert gas (argon) with desiccant (silica gel). For DMSO stock solutions, aliquot to avoid freeze-thaw cycles and monitor degradation via HPLC every 3 months. Protect from light to prevent benzothiazole ring photooxidation .
Advanced Research Questions
Q. How can contradictory biological activity data across assays be resolved?
Contradictions may arise from assay-specific factors (e.g., cell permeability, protein binding). Mitigation strategies include:
- Parallel assays : Use isogenic cell lines (e.g., HEK293 vs. HepG2) with P-gp inhibitors (verapamil) to assess transporter effects .
- Plasma protein binding : Quantify via ultrafiltration; >90% binding suggests reduced free fraction in vivo .
- Molecular dynamics (MD) : Simulate binding modes (AMBER force field) to compare target conformations across species .
Q. What computational methods predict binding modes with enzyme targets?
- Ensemble docking : Use AutoDock Vina with 50 receptor conformations to account for flexibility .
- DFT calculations : Optimize ligand geometry (B3LYP/6-31G*) to map electrostatic potentials, identifying nucleophilic regions (e.g., ethoxy oxygen) for hydrogen bonding .
- Homology modeling : For targets like CYP3A4, build models with >30% sequence identity to crystallized homologs .
Q. How can SAR studies optimize pharmacokinetics?
Focus on:
- Ethoxy substitution : Synthesize meta-ethoxy analogs via Ullmann coupling (CuI, 1,10-phenanthroline, 100°C) to assess solubility changes .
- Heterocycle replacement : Swap tetrahydrofuran with tetrahydropyran (reductive amination, NaBH₃CN) to alter logP .
- Diphenyl modifications : Introduce -CF₃ via Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃) and test CYP2D6 inhibition (fluorometric assays) .
Q. What experimental approaches elucidate metabolic pathways?
- Radiolabeling : Synthesize ¹⁴C-labeled compound (¹⁴C-KCN in benzothiazole ring) for mass balance studies in rodents .
- Metabolite profiling : Use LC-MS/MS (Q-TOF) with H/D exchange to identify hydroxylation sites .
- CYP inhibition assays : Co-incubate with ketoconazole (CYP3A4 inhibitor) in human liver microsomes + NADPH to pinpoint major metabolic enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
